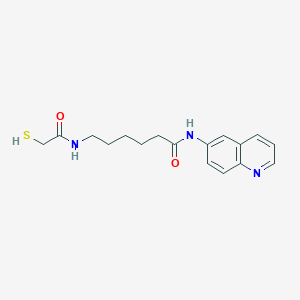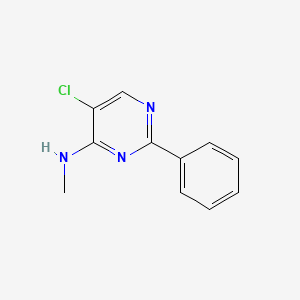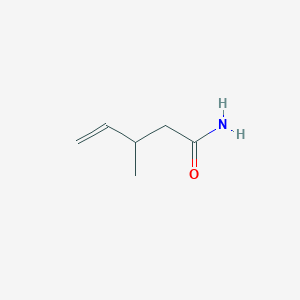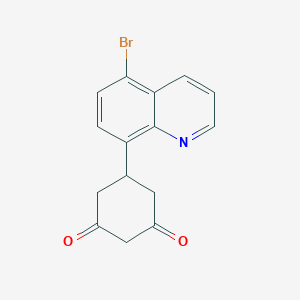
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromoquinoline moiety in the structure adds to its unique chemical characteristics and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 5-bromoquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the bromoquinoline to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the quinoline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of 5-(5-aminoquinolin-8-yl)cyclohexane-1,3-dione.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromoquinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Bromophenyl)cyclohexane-1,3-dione
- 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
- 2-(4-(Methylsulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione
Uniqueness
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is unique due to the presence of the bromoquinoline moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12BrNO2 |
|---|---|
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
5-(5-bromoquinolin-8-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H12BrNO2/c16-14-4-3-12(15-13(14)2-1-5-17-15)9-6-10(18)8-11(19)7-9/h1-5,9H,6-8H2 |
Clave InChI |
FCYUTFKFBWWPOY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)CC1=O)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
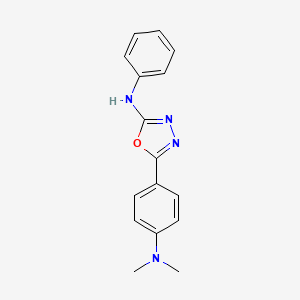
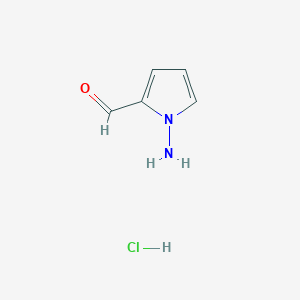
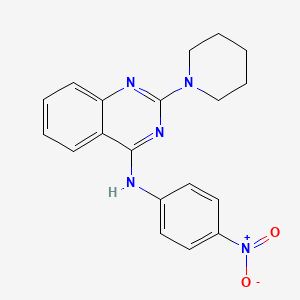
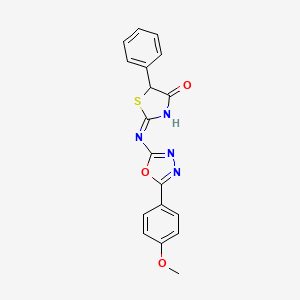
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)


![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
